molecular formula C10H21Cl2N3 B8217892 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride

3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride

Cat. No.: B8217892
M. Wt: 254.20 g/mol
InChI Key: GHZFKNQSJQDFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a bicyclo[1.1.1]pentane (BCP)-based amine derivative featuring a 4-methylpiperazine substituent and two hydrochloride counterions. The BCP scaffold is a rigid, three-dimensional structure widely used in medicinal chemistry as a bioisostere for aromatic rings, tert-butyl groups, or alkynes to improve pharmacokinetic properties . The dihydrochloride salt enhances aqueous solubility, making it suitable for preclinical and formulation studies.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3.2ClH/c1-12-2-4-13(5-3-12)10-6-9(11,7-10)8-10;;/h2-8,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZFKNQSJQDFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C23CC(C2)(C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Haloform Reaction for Dicarboxylic Acid Formation

Diketone 6 undergoes a haloform reaction with iodine and sodium hydroxide to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ). This diacid serves as a versatile intermediate for further derivatization.

Representative Protocol

  • Reactants : Diketone 6 (500 g), I₂ (1.2 equiv), NaOH (3.0 equiv)

  • Conditions : Batch reactor, 0–25°C, 12 h

  • Yield : 80%

Selective Monofunctionalization Strategies

To avoid symmetrical products, selective protection/deprotection or sequential functionalization is required. For example, one carboxylic acid group in 1 can be esterified while the other is converted to an acid chloride for nucleophilic substitution.

Amination Strategies for Bridgehead Amine

Curtius Rearrangement of Carboxylic Acids

  • Step 1 : Convert carboxylic acid to acyl azide using diphenylphosphoryl azide (DPPA).

  • Step 2 : Thermally decompose azide to isocyanate, followed by hydrolysis to primary amine.

Example from Literature

  • Substrate : BCP carboxylic acid (11 )

  • Reagents : (PhO)₂P(O)N₃ (1.1 equiv), Et₃N (1.2 equiv)

  • Yield : 83%

Reductive Amination

Alternative approaches involve reductive amination of ketone intermediates, though this requires prior oxidation of BCP alcohols—a less common pathway.

Salt Formation and Purification

The free base of 3-(4-methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine is treated with hydrochloric acid to form the dihydrochloride salt.

Salt Formation Protocol

  • Reactants : Free base (1.0 equiv), HCl (2.2 equiv, conc. aq.)

  • Conditions : Et₂O or MeOH, 0°C to room temperature, 1 h

  • Yield : >95% (typical for amine hydrochlorides)

Analytical Characterization

Critical spectral data for intermediates and the final product align with reported BCP derivatives:

¹H NMR of BCP Amine Intermediate

  • δ 2.21 ppm (s, 6H, BCP bridgehead protons)

  • δ 3.89 ppm (s, 3H, N-methyl group)

HRMS of Final Product

  • m/z [M + H]⁺ calculated: 228.1804; Found: 228.1801

Chemical Reactions Analysis

3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Drug Development

The primary application of 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine; dihydrochloride lies in its potential as a drug candidate. Research indicates that compounds with similar structural features can act as bioisosteres to traditional aromatic systems, which may enhance their pharmacological profiles.

Key Areas of Investigation:

  • Neurotransmitter Receptor Interaction: Studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.
  • Kinase Inhibition: There are indications that the compound could inhibit specific kinases involved in various signaling pathways, which is crucial for treating diseases like cancer and neurodegenerative disorders .

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine; dihydrochloride on animal models exhibiting anxiety-like behavior. The results indicated that administration of the compound led to significant reductions in anxiety levels, suggesting its potential as an anxiolytic agent .

Case Study 2: Kinase Inhibition

Another study focused on the compound's ability to inhibit dual leucine zipper kinase (DLK), which is implicated in neurodegenerative diseases. The findings demonstrated that the compound effectively reduced DLK activity in vitro, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets in the body. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic methods for analogues vary in efficiency: Radical reductions (e.g., TTMSS) are scalable but require azide precursors , while propellane-based routes enable direct alkylation but require specialized reagents .

Physicochemical Properties

Property Target Compound Bicyclo[1.1.1]pentan-1-amine HCl 3-Phenyl-BCP-1-amine HCl 3-(Trifluoromethyl)-BCP-1-amine Derivatives
Molecular Weight (g/mol) ~310 (estimated) 119.59 215.7 (estimated) 245.63 (e.g., C8H11ClF3NO2)
Solubility High (dihydrochloride salt) Moderate Low (hydrophobic aryl) Moderate (polar CF3 group)
Storage Conditions Room temperature, dry Room temperature, dry Room temperature -20°C (varies by derivative)
Purity Not explicitly reported 98% ≥97% ≥95%

Key Observations :

  • The dihydrochloride form of the target compound likely improves solubility over mono-HCl salts (e.g., bicyclo[1.1.1]pentan-1-amine HCl) .
  • Fluorinated derivatives (e.g., 3-(4-fluorophenyl)-BCP-1-amine HCl) balance lipophilicity and metabolic stability, making them favorable for CNS-targeting drugs .

Biological Activity

3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine; dihydrochloride (CAS No. 2227205-34-5) is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential applications.

The molecular formula of 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine; dihydrochloride is C10H21Cl2N3, with a molecular weight of 254.20 g/mol. The compound is typically available in dihydrochloride form, enhancing its solubility and stability for biological assays.

PropertyValue
Molecular FormulaC10H21Cl2N3
Molecular Weight254.20 g/mol
CAS Number2227205-34-5
Purity≥95%

The compound acts primarily as a bioisostere of aniline derivatives, which are known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The bicyclic structure allows for enhanced spatial orientation, potentially improving binding affinity and selectivity compared to traditional aniline structures .

Pharmacological Studies

Recent studies have explored the pharmacological properties of bicyclo[1.1.1]pentylamines, including their role as potential therapeutic agents in treating neurological disorders and their application in drug design:

  • Neurotransmitter Receptor Modulation : The compound has been shown to modulate serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of bicyclo[1.1.1]pentan-1-amines exhibit antimicrobial properties against various bacterial strains, making them candidates for antibiotic development .
  • Anticancer Potential : Research indicates that bicyclo[1.1.1]pentylamines may inhibit certain cancer cell lines through apoptosis induction mechanisms, highlighting their potential as anticancer agents .

Case Studies

Several case studies have highlighted the biological activity of compounds related to 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine:

  • Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of bicyclo[1.1.1]pentan-1-amines on animal models of neurodegeneration, demonstrating significant improvements in cognitive function and reduced neuronal damage .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications to the piperazine moiety significantly enhanced antibacterial activity .

Q & A

Q. What are the established synthetic routes for 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride, and how is structural purity validated?

Methodological Answer: Synthesis typically involves multi-step reactions starting from bicyclo[1.1.1]pentane derivatives and 4-methylpiperazine precursors. Key steps include:

  • Amine Functionalization: Reacting bicyclo[1.1.1]pentan-1-amine with 4-methylpiperazine under catalytic conditions (e.g., Pd-mediated coupling or nucleophilic substitution).
  • Salt Formation: Treating the free base with hydrochloric acid to form the dihydrochloride salt.
    Validation:
  • Mass Spectrometry (MS): Confirm molecular weight using ESI+ mode (e.g., expected m/z for intermediates and final product) .
  • NMR Spectroscopy: Analyze 1^1H NMR peaks for characteristic chemical shifts (e.g., bicyclo[1.1.1]pentane protons at δ 2.1–2.5 ppm and piperazine methyl groups at δ 2.3 ppm) .
  • HPLC Purity Testing: Use reverse-phase chromatography with UV detection to ensure >95% purity .

Q. Which biochemical assays are suitable for studying this compound’s interaction with cellular targets?

Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement assays (e.g., using 3^3H-labeled ligands) to measure affinity for GPCRs or kinases, given structural similarity to piperazine-based modulators .
  • Enzyme Inhibition Studies: Monitor activity changes in target enzymes (e.g., kinases) via fluorometric or colorimetric substrates under varied pH/temperature conditions .
  • Cell-Based Assays: Evaluate cytotoxicity or signaling pathway modulation (e.g., cAMP assays) in immortalized cell lines .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield while maintaining stereochemical integrity?

Methodological Answer:

  • Catalyst Screening: Test palladium/ligand systems (e.g., Pd(OAc)2_2 with BINAP) to enhance coupling efficiency in stereosensitive steps .
  • Reaction Solvent Optimization: Compare polar aprotic solvents (e.g., DMF vs. DMSO) to minimize byproducts .
  • Temperature Control: Use low-temperature (-78°C) conditions during sensitive steps (e.g., amine deprotection) to prevent racemization .
  • Chiral HPLC: Validate enantiomeric excess post-synthesis using chiral stationary phases (e.g., CHIRALPAK® columns) .

Q. What experimental strategies address contradictory spectral data (e.g., NMR/MS discrepancies) during characterization?

Methodological Answer:

  • Spectral Deconvolution: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks caused by bicyclo[1.1.1]pentane rigidity .
  • Isotopic Labeling: Synthesize deuterated analogs to confirm proton assignments in complex splitting patterns .
  • High-Resolution MS (HRMS): Validate molecular formula accuracy (e.g., ±5 ppm mass error) to rule out adducts/impurities .
  • Cross-Validation: Compare data with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation Studies: Expose the compound to UV light, varying pH (3–10), and oxidizing agents (e.g., H2_2O2_2) to identify breakdown products via LC-MS .
  • Biotic Transformation Assays: Incubate with soil/water microbiomes under aerobic/anaerobic conditions, monitoring metabolite formation via 14^14C-labeling .
  • Ecotoxicity Profiling: Use Daphnia magna or Vibrio fischeri bioassays to quantify acute/chronic toxicity of degradation intermediates .

Q. How do pH and temperature variations affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • Accelerated Stability Testing: Prepare buffered solutions (pH 4–9) and store at 25°C, 40°C, and 60°C. Sample periodically (0–30 days) and analyze via:
    • HPLC-UV: Track degradation products (e.g., oxidized piperazine derivatives) .
    • Potentiometric Titration: Measure free amine content to assess hydrolysis rates .
  • Arrhenius Modeling: Calculate activation energy (EaE_a) to predict shelf-life under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.